(+)-5,6-O-Isopropylidene-L-ascorbic acid is a derivative of L-ascorbic acid, commonly known as vitamin C. It is characterized by the presence of an isopropylidene group at the 5 and 6 positions of the ascorbic acid structure, which enhances its stability and solubility. The molecular formula for this compound is C₉H₁₂O₆, and it has a molecular weight of approximately 216.19 g/mol. This modification makes it less susceptible to oxidation compared to L-ascorbic acid, allowing for improved shelf life and efficacy in various applications .
As (+)-5,6-O-Isopropylidene-L-ascorbic acid is a derivative of vitamin C, it can be converted back to vitamin C inside cells []. Vitamin C acts as an antioxidant and plays a role in various biological functions; however, the specific mechanism of action of (+)-5,6-O-Isopropylidene-L-ascorbic acid itself is not fully understood and requires further research.
(+)-5,6-O-Isopropylidene-L-ascorbic acid, also known as L-ascorbic acid 5,6-acetonide, is a derivative of L-ascorbic acid (vitamin C) synthesized by reacting L-ascorbic acid with acetone under acidic conditions []. This process protects the two hydroxyl groups (OH) at positions 5 and 6 of the ascorbic acid molecule, forming a cyclic acetal group. This modification enhances the stability of the molecule, making it more resistant to oxidation and degradation compared to L-ascorbic acid [].
While (+)-5,6-O-Isopropylidene-L-ascorbic acid itself does not possess significant vitamin C activity, it can be readily converted back to L-ascorbic acid by hydrolysis under physiological conditions []. This property makes it a valuable prodrug for studying the biological effects of vitamin C. Prodrugs are inactive forms of a drug that are converted to the active form within the body.
(+)-5,6-O-Isopropylidene-L-ascorbic acid has been used to investigate the cellular uptake and metabolism of vitamin C. By studying the conversion of this prodrug to L-ascorbic acid within cells, researchers can gain insights into the mechanisms by which vitamin C is transported and utilized in the body [].
Research suggests that L-ascorbic acid may have potential benefits in preventing and managing certain cancers. Studies have employed (+)-5,6-O-Isopropylidene-L-ascorbic acid to investigate the potential anticancer effects of vitamin C, particularly its ability to scavenge free radicals and protect cells from oxidative damage [].
The lipophilic nature (attracted to fat) of (+)-5,6-O-Isopropylidene-L-ascorbic acid compared to L-ascorbic acid allows for its exploration in developing novel drug delivery systems. These systems aim to improve the bioavailability and targeting of drugs by encapsulating them within carriers that can penetrate biological membranes more effectively [].
The chemical behavior of (+)-5,6-O-Isopropylidene-L-ascorbic acid is influenced by its structure, particularly the isopropylidene group. Key reactions include:
The synthesis of (+)-5,6-O-Isopropylidene-L-ascorbic acid typically involves the following steps:
(+)-5,6-O-Isopropylidene-L-ascorbic acid has a range of applications across various fields:
Several compounds share structural similarities with (+)-5,6-O-Isopropylidene-L-ascorbic acid. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
L-Ascorbic Acid | Parent compound | Essential nutrient with well-documented health benefits; less stable than its derivatives. |
2-O-Methyl-L-ascorbic Acid | Methylated derivative | Improved stability; used in cosmetics but less potent than (+)-5,6-O-isopropylidene derivative. |
Dehydroascorbic Acid | Oxidized form | More reactive; utilized in some biochemical assays but lacks antioxidant properties found in (+)-5,6-O-isopropylidene derivative. |
L-Ascorbyl Palmitate | Esterified form | Fat-soluble derivative used for enhanced skin penetration; less effective as an antioxidant compared to (+)-5,6-O-isopropylidene derivative. |
The unique aspect of (+)-5,6-O-Isopropylidene-L-ascorbic acid lies in its enhanced stability due to the isopropylidene group while retaining significant biological activity akin to that of L-ascorbic acid .
(+)-5,6-O-Isopropylidene-L-ascorbic acid is a derivative of L-ascorbic acid (vitamin C) with a protective isopropylidene group at the 5,6-position [6]. The molecular formula of this compound is C9H12O6, indicating the presence of 9 carbon atoms, 12 hydrogen atoms, and 6 oxygen atoms in its structure [7] [8]. The molecular weight of (+)-5,6-O-Isopropylidene-L-ascorbic acid is precisely 216.19 g/mol, which is calculated based on the atomic weights of its constituent elements [9] [10]. This molecular weight reflects the addition of an isopropylidene protecting group (C3H6) to the parent L-ascorbic acid molecule, resulting in the formation of an acetal at the 5,6-position while preserving the essential lactone ring structure [11] [12].
The structural elucidation of (+)-5,6-O-Isopropylidene-L-ascorbic acid has been accomplished through various analytical techniques, primarily spectroscopic methods [13] [14]. The compound features a 2,3-dihydroxy-γ-lactone ring system characteristic of L-ascorbic acid, with the 5,6-diol protected by an isopropylidene acetal group [15]. The IUPAC name for this compound is (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxy-2H-furan-5-one, which precisely describes its structural features [8] [12].
The structure has been confirmed through X-ray crystallography, which reveals the spatial arrangement of atoms and confirms the presence of the five-membered lactone ring fused with the five-membered 1,3-dioxolane ring formed by the isopropylidene protection [14] [16]. The SMILES notation for this compound is CC1(OCC(O1)C2C(=C(C(=O)O2)O)O)C, which provides a linear representation of its molecular structure [8] [12]. Additionally, the InChI key POXUQBFHDHCZAD-MHTLYPKNSA-N serves as a unique identifier for this specific compound in chemical databases [9] [12].
The absolute configuration at the C-5 position of (+)-5,6-O-Isopropylidene-L-ascorbic acid is S, which is inherited from the parent L-ascorbic acid molecule [14] [16]. This stereochemical configuration has been confirmed through X-ray crystallography and circular dichroism spectroscopy studies [14]. The S configuration at C-5 is critical for the biological activity of the parent compound and influences the three-dimensional structure of the derivative [16]. The stereochemistry at this position is maintained during the protection reaction with acetone under acidic conditions, ensuring that the original configuration of L-ascorbic acid is preserved in the derivative [19].
The isopropylidene protection group in (+)-5,6-O-Isopropylidene-L-ascorbic acid forms a five-membered 1,3-dioxolane ring by reacting with the adjacent hydroxyl groups at positions C-5 and C-6 [14] [19]. This protection group adopts a specific orientation that minimizes steric hindrance and optimizes orbital overlap [16]. The two methyl groups of the isopropylidene moiety are positioned in a way that they point away from the lactone ring, reducing potential steric interactions with other parts of the molecule [14]. The orientation of this protection group has been determined through NMR spectroscopy and X-ray crystallography, which reveal that the 1,3-dioxolane ring adopts an envelope conformation with C-5 at the flap position [14] [16]. This specific orientation contributes to the overall stability of the molecule and influences its reactivity in various chemical transformations [19].
(+)-5,6-O-Isopropylidene-L-ascorbic acid exhibits a well-defined melting point of approximately 210°C, at which point it also begins to decompose [6] [20]. This relatively high melting point indicates significant intermolecular forces, likely hydrogen bonding between the hydroxyl groups at positions C-2 and C-3 [21]. Thermal stability studies have shown that the compound remains stable at temperatures below 150°C, but begins to show signs of degradation at higher temperatures [21] [22].
Differential scanning calorimetry (DSC) analysis reveals that the compound undergoes an endothermic transition corresponding to melting, followed immediately by an exothermic decomposition process [21]. The thermal degradation pathway primarily involves the cleavage of the isopropylidene acetal group, followed by further decomposition of the exposed diol and eventually the lactone ring [22]. The thermal stability of this compound is superior to that of unprotected L-ascorbic acid, demonstrating the stabilizing effect of the isopropylidene protection group [21] [36].
(+)-5,6-O-Isopropylidene-L-ascorbic acid displays a distinct solubility profile across various solvents, which is influenced by the presence of both polar hydroxyl groups and the relatively nonpolar isopropylidene moiety [22] [24]. The compound exhibits excellent solubility in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO) [24] [25]. In methanol, it forms an almost transparent solution, indicating high solubility in this medium [20] [22].
The solubility in water is moderate, significantly lower than that of unprotected L-ascorbic acid due to the hydrophobic character introduced by the isopropylidene group [24]. In nonpolar solvents such as hexane and petroleum ether, the compound shows poor solubility [24]. This solubility profile makes (+)-5,6-O-Isopropylidene-L-ascorbic acid particularly useful in organic synthesis, as it can be easily manipulated in common organic solvents while maintaining some water solubility [22] [25].
(+)-5,6-O-Isopropylidene-L-ascorbic acid exhibits significant optical activity due to the presence of chiral centers in its structure [20] [23]. The specific rotation [α]D of this compound has been measured at various concentrations and in different solvents [20] [25]. In methanol at a concentration of 5%, the specific rotation [α]20/D ranges from +8.0° to +12.0° [20] [22]. Some sources report a specific rotation value of approximately +10.5° under similar conditions [25].
The positive sign of the specific rotation indicates dextrorotatory behavior, which is reflected in the (+) prefix in the compound's name [20] [23]. This optical activity is primarily due to the chiral centers at positions C-4 and C-5, with the absolute configuration at these positions being R and S, respectively [14] [23]. The optical properties of (+)-5,6-O-Isopropylidene-L-ascorbic acid are important for confirming its stereochemical purity and are used as a quality control parameter in its synthesis and characterization [23] [25].
The proton (1H) NMR spectrum of (+)-5,6-O-Isopropylidene-L-ascorbic acid provides valuable information about its structure [27] [28]. In the 1H NMR spectrum (typically recorded in DMSO-d6 or CDCl3), the methyl protons of the isopropylidene group appear as two singlets at approximately δ 1.33-1.36 ppm, each integrating for three protons [27] [28]. The protons at positions C-6 and C-5 appear as multiplets in the range of δ 3.90-4.46 ppm, reflecting their diastereotopic nature and coupling with adjacent protons [28]. The hydroxyl protons at C-2 and C-3 typically appear as broad singlets at δ 8.30 and δ 3.20 ppm, respectively, although their exact positions can vary depending on temperature and concentration [27] [28].
The carbon-13 (13C) NMR spectrum further confirms the structure, showing signals for the carbonyl carbon (C-1) at approximately δ 175.4 ppm, the olefinic carbons (C-2 and C-3) at δ 156.3 and δ 124.1 ppm, respectively [27] [28]. The quaternary carbon of the isopropylidene group appears at around δ 114.7 ppm, while its methyl carbons resonate at δ 30.8 and δ 31.2 ppm [27]. The carbons at positions C-4, C-5, and C-6 show signals at approximately δ 76.7, δ 76.3, and δ 70.4 ppm, respectively [27] [28]. These NMR data collectively confirm the structure of (+)-5,6-O-Isopropylidene-L-ascorbic acid and provide insights into its conformation in solution [27] [28].
The infrared (IR) spectrum of (+)-5,6-O-Isopropylidene-L-ascorbic acid exhibits several characteristic absorption bands that correspond to its functional groups [28] [31]. The most prominent feature is the strong carbonyl (C=O) stretching band of the lactone ring, which appears at approximately 1754-1764 cm-1 [28] [31]. The C=C stretching vibration of the enolic double bond in the lactone ring produces a band at around 1664-1679 cm-1 [28].
The hydroxyl (O-H) stretching vibrations generate broad bands in the region of 3200-3500 cm-1, with the exact position and shape depending on the degree of hydrogen bonding [31]. The C-O stretching vibrations of the lactone ring and the acetal group produce multiple bands in the fingerprint region between 1000-1300 cm-1 [28] [31]. The C-H stretching vibrations of the methyl groups in the isopropylidene moiety appear at approximately 2900-3000 cm-1 [31]. These IR spectroscopic features serve as valuable diagnostic tools for confirming the structure of (+)-5,6-O-Isopropylidene-L-ascorbic acid and monitoring its purity [28] [31].
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of (+)-5,6-O-Isopropylidene-L-ascorbic acid [29] [32]. In electron ionization mass spectrometry (EI-MS), the compound shows a molecular ion peak [M]+ at m/z 216, corresponding to its molecular weight [29]. The fragmentation pattern typically includes the loss of one or both methyl groups from the isopropylidene moiety, resulting in fragments at m/z 201 and m/z 186, respectively [29] [32].
Further fragmentation involves the cleavage of the acetal group, leading to a fragment at m/z 158, which corresponds to the loss of the entire isopropylidene group (C3H6O) [29]. The lactone ring can also undergo fragmentation, producing various smaller fragments [32]. In fast atom bombardment (FAB) or electrospray ionization (ESI) mass spectrometry, the compound may show adduct ions such as [M+H]+ at m/z 217 or [M+Na]+ at m/z 239 [29] [32]. These mass spectrometric data are essential for confirming the identity and purity of (+)-5,6-O-Isopropylidene-L-ascorbic acid [29] [32].
The stability of (+)-5,6-O-Isopropylidene-L-ascorbic acid is significantly influenced by the pH of the medium [33] [34]. The compound exhibits optimal stability in slightly acidic to neutral conditions (pH 4-7) [33]. At pH values below 4, the acetal group becomes susceptible to acid-catalyzed hydrolysis, leading to the removal of the isopropylidene protection and exposure of the 5,6-diol [33]. This hydrolysis reaction follows pseudo-first-order kinetics, with the rate increasing as the pH decreases [33] [34].
In alkaline conditions (pH > 8), the compound undergoes base-catalyzed degradation, which primarily involves the opening of the lactone ring through nucleophilic attack at the carbonyl carbon [33] [34]. This reaction is followed by further degradation of the resulting open-chain form [34]. Interestingly, the isopropylidene protection group provides significant stabilization against oxidative degradation compared to unprotected L-ascorbic acid, particularly in the pH range of 5-7 [33] [34]. This pH-dependent stability profile is crucial for determining appropriate formulation conditions and storage requirements for (+)-5,6-O-Isopropylidene-L-ascorbic acid [33] [34].
The thermal degradation of (+)-5,6-O-Isopropylidene-L-ascorbic acid follows complex kinetics that depend on temperature, atmosphere, and the presence of catalytic species [36] [37]. Studies have shown that the degradation generally follows pseudo-first-order kinetics, with the rate constant increasing exponentially with temperature according to the Arrhenius equation [36]. The activation energy (Ea) for the thermal degradation has been estimated to be approximately 30-50 kJ/mol, depending on the pH and other conditions [36].
At temperatures below 150°C, the compound shows good thermal stability, with minimal degradation observed over extended periods [36]. However, as the temperature increases above 150°C, the rate of degradation accelerates significantly [36] [37]. The primary degradation pathway involves the cleavage of the isopropylidene acetal group, followed by oxidation of the exposed diol and further decomposition of the lactone ring [36]. The presence of oxygen accelerates the degradation process, suggesting that oxidative mechanisms play a significant role in the thermal breakdown of the compound [36] [37]. These kinetic parameters are essential for predicting the stability of (+)-5,6-O-Isopropylidene-L-ascorbic acid under various processing and storage conditions [36] [37].
(+)-5,6-O-Isopropylidene-L-ascorbic acid exhibits moderate sensitivity to light, particularly in the ultraviolet (UV) range [35] [37]. Upon exposure to UV radiation, the compound undergoes photochemical degradation, which follows complex kinetics depending on the wavelength, intensity of radiation, and the medium [35]. Interestingly, studies have shown that instead of undergoing the expected Paternò-Büchi reaction when irradiated with UV light, (+)-5,6-O-Isopropylidene-L-ascorbic acid can act as a reducing agent, efficiently reducing quinones in photochemical reactions [37].
The photodegradation primarily affects the enediol moiety in the lactone ring, leading to the formation of various oxidation products [35]. The isopropylidene protection group provides some stabilization against photodegradation compared to unprotected L-ascorbic acid, but it does not completely prevent light-induced decomposition [35]. The photostability is enhanced in acidic conditions (pH 4-5) and diminished in alkaline environments [35]. Solutions of the compound should be protected from light, particularly UV radiation, to maintain stability during storage and handling [35] [37].